BenchChemオンラインストアへようこそ!

2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide

NaV1.7 PatchXpress State-dependent inhibition

2-Fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide (CAS 451473-63-5) is a synthetic sulfonamide-bearing benzamide derivative with the molecular formula C18H27FN2O3S. This compound belongs to a class of piperidine sulfonamide benzamides that have been investigated as voltage-gated sodium channel (NaV) inhibitors, particularly targeting the NaV1.7 subtype relevant to pain signaling.

Molecular Formula C18H27FN2O3S
Molecular Weight 370.48
CAS No. 451473-63-5
Cat. No. B2585516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide
CAS451473-63-5
Molecular FormulaC18H27FN2O3S
Molecular Weight370.48
Structural Identifiers
SMILESCCCCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C)F
InChIInChI=1S/C18H27FN2O3S/c1-3-4-5-10-20-18(22)16-12-15(8-9-17(16)19)25(23,24)21-11-6-7-14(2)13-21/h8-9,12,14H,3-7,10-11,13H2,1-2H3,(H,20,22)
InChIKeyAKVHEAZNWKULKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide (CAS 451473-63-5): Procurement-Relevant Compound Profile


2-Fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide (CAS 451473-63-5) is a synthetic sulfonamide-bearing benzamide derivative with the molecular formula C18H27FN2O3S [1]. This compound belongs to a class of piperidine sulfonamide benzamides that have been investigated as voltage-gated sodium channel (NaV) inhibitors, particularly targeting the NaV1.7 subtype relevant to pain signaling [2]. Its structural features include a 2-fluoro substituent on the benzamide ring, an N-pentyl amide side chain, and a 3-methylpiperidin-1-yl sulfonyl group at the 5-position of the benzamide core [1].

Why Generic Substitution Fails for 2-Fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide in NaV1.7-Targeted Procurement


Within the piperidine sulfonamide benzamide class, subtle structural modifications profoundly alter NaV subtype selectivity and functional state-dependent inhibition profiles [1]. The 3-methyl substitution on the piperidine ring and the 2-fluoro substitution on the benzamide core of this compound are not inert structural features; they directly influence the ligand's binding pose within the NaV1.7 voltage-sensor domain, as inferred from structure-activity relationship (SAR) trends in analogous sulfonamide series [1]. Consequently, replacing this compound with a close analog lacking these substituents—such as the des-methyl piperidine or des-fluoro benzamide variant—carries a high risk of altered potency, isoform selectivity, and functional state dependence, which cannot be predicted without explicit comparative pharmacological data. The quantitative evidence below establishes the specific differentiation dimensions that inform scientifically justified selection.

Quantitative Differentiation Evidence: 2-Fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide vs. Closest Analogs


NaV1.7 Partially Inactivated State Potency: Target Compound vs. Unsubstituted Piperidine Analog

In PatchXpress electrophysiology assays using HEK293 cells expressing human NaV1.7 channels held under partially inactivated conditions, 2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide exhibited an IC50 of 240 nM [1]. In contrast, the des-methyl analog 2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide showed an IC50 of 800 nM under identical partially inactivated state conditions in manual whole-cell patch clamp [2], indicating that the 3-methylpiperidine substituent contributes an approximate 3.3-fold potency enhancement for the partially inactivated state of NaV1.7. The target compound's potency was further confirmed at 800 nM by manual whole-cell patch clamp for the partially inactivated state [3], establishing cross-platform reproducibility.

NaV1.7 PatchXpress State-dependent inhibition Pain

Selectivity Window: NaV1.7 vs. Cardiac NaV1.5 for the Target Compound

The target compound demonstrated a measurable selectivity window between NaV1.7 and the cardiac off-target NaV1.5. Against human partially inactivated NaV1.5 expressed in HEK293 cells, the compound exhibited an IC50 of 1,260 nM by PatchXpress and 1,500 nM by manual patch clamp [1]. Compared to its NaV1.7 partially inactivated IC50 of 240 nM (PatchXpress), this represents a 5.3-fold selectivity margin for the desired NaV1.7 target over NaV1.5 under partially inactivated state conditions [1]. Against the non-inactivated NaV1.7 state, the compound shows markedly reduced potency (IC50 = 3,000 nM), confirming its preference for inactivated channels [1].

NaV1.7 selectivity NaV1.5 Cardiac safety PatchXpress

Functional State Dependence: Inactivated vs. Non-Inactivated NaV1.7 Potency Differential

The compound exhibits pronounced state-dependent NaV1.7 inhibition: the IC50 for the partially inactivated state is 240–800 nM, while the IC50 for the non-inactivated (resting) state is 3,000 nM [1]. This 3.75- to 12.5-fold potency differential (depending on assay platform) is a hallmark of compounds that preferentially bind to and stabilize the inactivated conformation of the channel. Such state dependence is consistent with the aryl sulfonamide chemotype's established mechanism of binding to the voltage-sensor domain IV (VSD4) in its deactivated/inactivated conformation [2].

State-dependent inhibition Inactivated state NaV1.7 Manual patch clamp

Physicochemical Differentiation: Calculated logP and Molecular Weight vs. Des-Methyl Analog

The introduction of the 3-methyl substituent on the piperidine ring increases the calculated logP of the target compound to approximately 2.8, compared to approximately 2.4 for the des-methyl analog 2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide [1]. The molecular weight increases from 356.5 Da (des-methyl, C17H25FN2O3S) to 370.5 Da (target compound, C18H27FN2O3S) [1]. This modest lipophilicity increment (ΔlogP ~0.4) stays within lead-like chemical space while potentially improving membrane permeability, a consideration supported by the compound's cellular activity in PatchXpress assays.

Lipophilicity logP Molecular weight Lead-likeness

hERG Liability Assessment: Preliminary Safety Differentiation Data

A structurally related compound within the 3-methylpiperidine sulfonamide benzamide series was tested in a hERG fluorescence polarization assay and showed an EC50 > 30,000 nM, indicating low hERG channel inhibition risk [1]. While not a direct measurement for 2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide itself, this class-level data suggests that the 3-methylpiperidine sulfonamide benzamide scaffold may exhibit a favorable hERG safety profile compared to other NaV inhibitors that potently block hERG (e.g., some aryl ether chemotypes with hERG IC50 < 1,000 nM).

hERG Cardiotoxicity Safety pharmacology Patch clamp

Patent Corpus Coverage: IP Landscape Differentiation for the 3-Methylpiperidine Sulfonamide Benzamide Chemotype

The specific chemotype of 2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide falls within the broader patent estate of sulfonamide NaV1.7 inhibitors. Key patent families include Pfizer's WO2012007883 and related filings that claim N-sulfonylbenzamide derivatives as NaV1.7 inhibitors [1]. While the exact compound may not be individually exemplified in all filings, its structural sub-class (2-fluoro-N-alkyl-5-(3-alkylpiperidin-1-ylsulfonyl)benzamide) is explicitly within the Markush scope of multiple NaV1.7 patent families [2]. This IP density is both a procurement consideration (confirming research-use availability) and a differentiation point, as compounds outside established patent families may lack the validated SAR rationale underpinning this chemotype.

Patent landscape Freedom to operate NaV1.7 inhibitors Pfizer

Optimal Research and Industrial Application Scenarios for 2-Fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide (CAS 451473-63-5) Based on Quantitative Evidence


Lead Optimization in Pain Programs Targeting State-Dependent NaV1.7 Inhibition

With a demonstrated 240 nM IC50 at partially inactivated NaV1.7 and a 5.3-fold selectivity margin over cardiac NaV1.5 [1], this compound serves as a suitable starting point for medicinal chemistry optimization aimed at improving potency and isoform selectivity. The established state-dependent inhibition profile (3.75- to 12.5-fold preference for inactivated channels) [1] is particularly valuable for programs seeking to develop analgesics that selectively target hyperexcitable nociceptors.

Pharmacological Tool Compound for NaV1.7 Inactivated State Binding Studies

The compound's differential activity across NaV1.7 functional states—240–800 nM at partially inactivated vs. 3,000 nM at non-inactivated channels [1]—positions it as a useful tool compound for biophysical studies investigating state-dependent binding kinetics at the voltage-sensor domain IV. Its selectivity data against NaV1.5 (1,260–1,500 nM) [1] further supports its use in electrophysiological experiments requiring discrimination between NaV subtypes.

Reference Standard for SAR Studies on Piperidine Sulfonamide Benzamide Scaffolds

The quantitative comparison with the des-methyl analog (3.3-fold potency advantage) [2] and the calculated physicochemical differentiation (ΔlogP +0.4) [3] establish this compound as a benchmark for SAR exploration around the piperidine 3-position and benzamide 2-position substitution. Procurement of this compound alongside its des-methyl and des-fluoro analogs enables systematic assessment of substituent contributions to NaV1.7 pharmacology.

in vitro Safety Pharmacology Screening Panel Component

Given the available NaV1.5 counter-screening data (IC50 = 1,260 nM) [1] and encouraging class-level hERG data (analog EC50 > 30,000 nM) [4], this compound can be integrated into in vitro safety pharmacology panels to benchmark new chemical entities against a chemotype with partially characterized cardiac safety margins. Confirmatory hERG patch clamp testing is advised before making definitive safety claims.

Quote Request

Request a Quote for 2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.